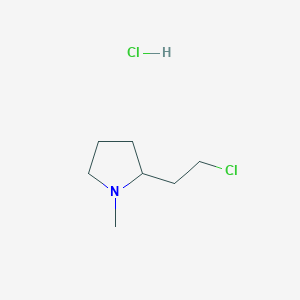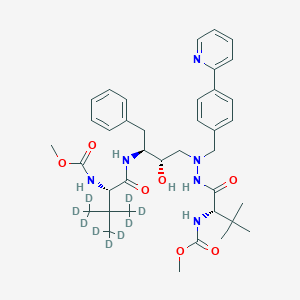
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol
Übersicht
Beschreibung
Synthesis Analysis
NNAL is primarily synthesized in biological systems as a metabolite of NNK, another tobacco-specific carcinogen. The synthesis involves the reduction of NNK, where specific enzymes, including cytochromes P450, play a crucial role in its bioactivation and subsequent formation in the liver and lung tissues of both rodents and humans (Smith et al., 1992). The metabolic pathways include the formation of keto alcohol and keto aldehyde from NNK, with NNAL being a reductive product in these processes.
Molecular Structure Analysis
The three-dimensional structure of NNAL has been elucidated through X-ray crystallographic techniques. It has been found that the molecule is essentially planar except for the methylnitrosamine group, which is oriented at a significant dihedral angle to the pyridine ring. This structural orientation plays a crucial role in the biological activity and interactions of NNAL (Katz et al., 1999).
Chemical Reactions and Properties
NNAL undergoes various chemical reactions, including oxidation and reduction, that are crucial for its detoxification and bioactivation. In the human body, NNAL is subjected to conjugation reactions forming glucuronides, which are more water-soluble and can be excreted via urine. Its metabolic activation, which involves α-hydroxylation, leads to the formation of DNA adducts, crucial in its carcinogenic pathway (Hecht, 1999).
Physical Properties Analysis
NNAL's physical properties, such as solubility and volatility, are influenced by its molecular structure. It is relatively stable under physiological conditions but can undergo enzymatic transformations that affect its physical behavior in biological systems.
Chemical Properties Analysis
The chemical behavior of NNAL, including its reactivity and interactions with biological macromolecules, is central to understanding its role in carcinogenesis. Its ability to form DNA adducts through its metabolites is a key factor in its mutagenic and carcinogenic potential. The metabolism of NNAL to its glucuronides and other metabolites is a significant aspect of its chemical properties, affecting its distribution, bioavailability, and excretion in the human body (Hecht et al., 1999).
Wissenschaftliche Forschungsanwendungen
1. Determination of NNK in Airborne Particulate Matter
- Summary of Application : This research focused on determining the presence of NNK arising from tobacco smoke in airborne particulate matter .
- Methods of Application : The researchers used a specific method to detect and quantify NNK in airborne particulate matter. Unfortunately, the exact method and technical details are not provided in the search results .
- Results or Outcomes : The study successfully determined the presence of NNK in airborne particulate matter, which is a significant finding in understanding the environmental impact of tobacco smoke .
2. Lung Tumor Induction in Mice
- Summary of Application : This study used NNK to induce lung tumors in A/J mice. The aim was to establish a lung tumor model for evaluating chemopreventive agents against lung cancer in smokers .
- Methods of Application : Female A/J mice were treated with various doses of NNK and/or benzo[a]pyrene (BaP) for 8 consecutive weeks. The mice were killed either 9 or 19 weeks later and tumors of the lung and forestomach were counted .
- Results or Outcomes : The study established a dose-response relationship for lung tumor induction by NNK and BaP. The most favorable dosing regimen of NNK and BaP for evaluation of chemopreventive agents is a total dose of 24 μmol of each, administered in eight weekly subdoses .
3. Quantitation of Microsomal α-Hydroxylation
- Summary of Application : This research focused on the α-hydroxylation of NNK, which is a key step in its metabolic activation .
- Methods of Application : The researchers used a specific method to quantify the microsomal α-hydroxylation of NNK. Unfortunately, the exact method and technical details are not provided in the search results .
- Results or Outcomes : The study successfully quantified the microsomal α-hydroxylation of NNK, which is a significant finding in understanding the metabolic activation of NNK .
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(4-hydroxy-4-pyridin-3-ylbutyl)-N-methylnitrous amide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2/c1-13(12-15)7-3-5-10(14)9-4-2-6-11-8-9/h2,4,6,8,10,14H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGRXKBUCZFFSTL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(C1=CN=CC=C1)O)N=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8020880 | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | |
CAS RN |
76014-81-8 | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76014-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Methylnitrosoamino)-1-(3-pyridyl)-1-butanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076014818 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8020880 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(N-Methyl-N-nitrosamino)-1-(3-pyridyl)butan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(METHYLNITROSAMINO)-1-(3-PYRIDYL)-1-BUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EN7PIX794W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-(Methylnitrosamino)-1-(3-pyridyl)-1-butanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0041809 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[[4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32564.png)
![4-{[3-(2-hydroxy-4-methoxyphenyl)-1H-pyrazol-4-yl]oxy}benzoic acid](/img/structure/B32566.png)
![4-[[4-(2-Benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid](/img/structure/B32569.png)









